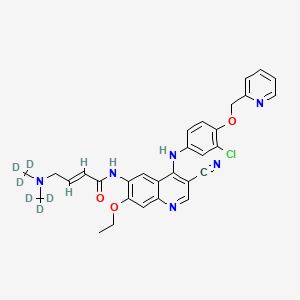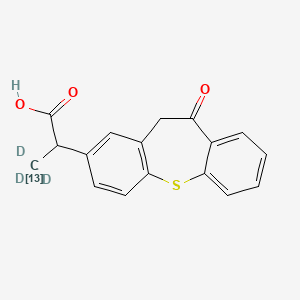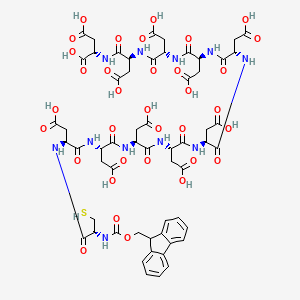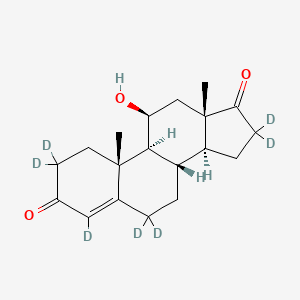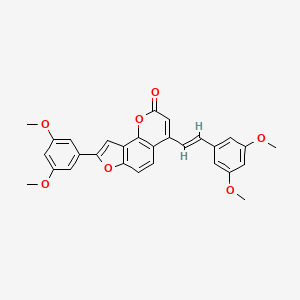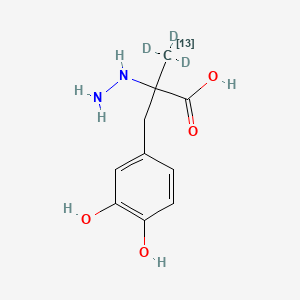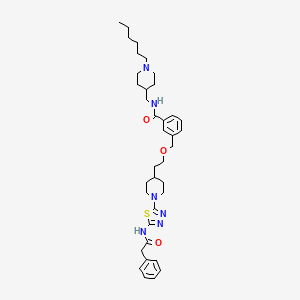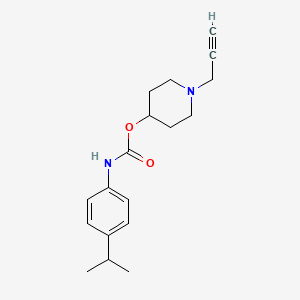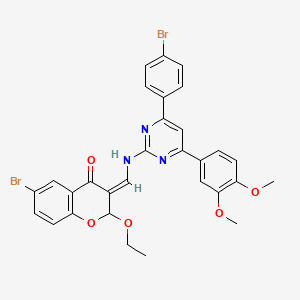
(R)-Methotrexate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methotrexate-d3 is a deuterated form of methotrexate, a well-known chemotherapeutic agent and immune system suppressant. The deuterium atoms in ®-Methotrexate-d3 replace three hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of methotrexate by using mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methotrexate-d3 typically involves the incorporation of deuterium atoms into the methotrexate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-Methotrexate-d3 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
®-Methotrexate-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different oxidized metabolites, while reduction can yield reduced forms of the compound.
Scientific Research Applications
®-Methotrexate-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways and pharmacokinetics of methotrexate.
Biology: Helps in understanding the biological interactions and effects of methotrexate at the molecular level.
Medicine: Used in research to develop new therapeutic strategies and improve the efficacy of methotrexate in treating various diseases.
Industry: Employed in the development of new drugs and formulations, as well as in quality control processes.
Mechanism of Action
The mechanism of action of ®-Methotrexate-d3 is similar to that of methotrexate. It inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides required for DNA replication. By inhibiting this enzyme, ®-Methotrexate-d3 disrupts the proliferation of rapidly dividing cells, such as cancer cells. The molecular targets and pathways involved include the folate pathway and various signaling pathways that regulate cell growth and division.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: The non-deuterated form of ®-Methotrexate-d3, widely used in chemotherapy and immunosuppressive therapy.
Leucovorin: A folate analog used to reduce the toxic effects of methotrexate.
Pemetrexed: Another antifolate chemotherapeutic agent with a similar mechanism of action.
Uniqueness
®-Methotrexate-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms make it easier to trace and study the compound’s metabolic pathways and pharmacokinetics using mass spectrometry. This can lead to a better understanding of methotrexate’s effects and potential improvements in its therapeutic use.
Properties
Molecular Formula |
C20H22N8O5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m1/s1/i1D3 |
InChI Key |
FBOZXECLQNJBKD-JJMJVRKHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
